1H-Imidazole, 2-pentadecyl-

Descripción general

Descripción

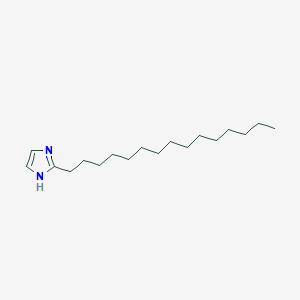

1H-Imidazole, 2-pentadecyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are found in various natural and synthetic compounds. The 2-pentadecyl substitution adds a long alkyl chain to the imidazole ring, which can significantly alter its physical and chemical properties.

Métodos De Preparación

The synthesis of 1H-Imidazole, 2-pentadecyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-based and solvent-free methods, often using green chemistry principles to minimize environmental impact .

Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as metal-organic frameworks or ionic liquids can be employed to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

1H-Imidazole, 2-pentadecyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Aplicaciones Científicas De Investigación

The applications of 1H-imidazole, 2-pentadecyl- and its derivatives span diverse scientific and industrial fields, including uses as anti-inflammatory agents, fungicides, and building blocks in various chemical syntheses .

Scientific Research Applications

4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine: This compound can be separated using reverse phase HPLC methods with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry applications, formic acid can be used instead of phosphoric acid . It can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

2,4,5-triphenyl-1H-imidazole-1-yl derivatives: These derivatives have demonstrated anti-inflammatory activity in vitro, using Phenylbutazone as a reference drug, and antimicrobial activity, using clotrimazole and ciprofloxacin as standard drugs .

2-Bromo-1H-imidazole: This compound can be used as a building block in the synthesis of more complex molecules .

General applications of Imidazole and its derivatives:

- Imidazole derivatives exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and anti-tubercular properties .

- Imidazole derivatives can be used to treat bacterial infections, gastric ulcers, and fungal infections .

- Imidazole-containing medicines are used to treat a variety of conditions and exhibit various activities, including anticancer, antibacterial, and antiviral properties .

- Imidazole is a component in many natural products and clinically active molecules .

Mecanismo De Acción

The mechanism of action of 1H-Imidazole, 2-pentadecyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The long alkyl chain may enhance the compound’s ability to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .

Comparación Con Compuestos Similares

1H-Imidazole, 2-pentadecyl- can be compared with other imidazole derivatives, such as:

1H-Imidazole, 2-methyl-: This compound has a shorter alkyl chain, which may result in different solubility and reactivity properties.

1H-Imidazole, 2-ethyl-: Similar to the methyl derivative but with a slightly longer chain, affecting its physical and chemical behavior.

1H-Imidazole, 2-phenyl-: The phenyl group introduces aromaticity, which can significantly alter the compound’s electronic properties and reactivity

The uniqueness of 1H-Imidazole, 2-pentadecyl- lies in its long alkyl chain, which can impart distinct hydrophobic characteristics and influence its interactions with biological membranes and other hydrophobic environments .

Actividad Biológica

1H-Imidazole, 2-pentadecyl- (CAS Number: 38668-47-2) is a long-chain alkyl imidazole derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceuticals and bioactive molecules, influencing the biological activity of the resulting compounds. This article explores the biological activity of 1H-Imidazole, 2-pentadecyl-, focusing on its antimicrobial, antifungal, and cytotoxic properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 1H-Imidazole, 2-pentadecyl-, exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against a range of microorganisms. The results are summarized in Table 1.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 1H-Imidazole, 2-pentadecyl- | Staphylococcus aureus | >100 |

| Escherichia coli | >100 | |

| Candida albicans | 50–1.56 |

The compound demonstrated moderate antifungal activity against Candida albicans, with MIC values ranging from 50 to 1.56 μg/mL, indicating its potential as an antifungal agent .

Cytotoxic Studies

In addition to antimicrobial properties, cytotoxicity assays were performed on human cell lines to evaluate the safety profile of 1H-Imidazole, 2-pentadecyl-. The cytotoxic effects were assessed using the IC50 values (the concentration required to inhibit cell growth by 50%). The findings are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HaCaT (normal keratinocyte) | >100 |

| A549 (lung carcinoma) | 25 |

| HTB-140 (melanoma) | 30 |

The compound exhibited selective cytotoxicity towards cancer cell lines while showing less toxicity to normal cells .

The biological activity of imidazole derivatives is often attributed to their ability to interact with specific cellular targets. The imidazole ring can act as both an acid and a base due to the presence of delocalized and non-delocalized lone pairs on nitrogen atoms. This amphoteric nature allows for varied interactions with biological macromolecules such as proteins and nucleic acids .

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

- Antifungal Activity : A study reported that compounds derived from imidazole exhibited potent antifungal activity against clinical isolates of Candida albicans. Specific derivatives showed MIC values as low as 1.56 μg/mL against standard strains, demonstrating significant efficacy .

- Anticancer Potential : In another study involving imidazole derivatives, compounds were tested against various cancer cell lines. Results indicated that certain modifications on the imidazole structure could enhance cytotoxicity against tumor cells while minimizing effects on normal cells .

Propiedades

IUPAC Name |

2-pentadecyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h16-17H,2-15H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQCONAKTCBAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560311 | |

| Record name | 2-Pentadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38668-47-2 | |

| Record name | 2-Pentadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.